(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone

Antimicrobial Structure-Activity Relationship Piperazine Derivative

(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone is a synthetic small molecule that integrates a benzyl-substituted piperazine and a morpholine ring through a central urea-like carbonylation. This dual-pharmacophore architecture is characteristic of a class of compounds investigated for antimicrobial activity, where substitution patterns on the benzyl ring critically influence the spectrum and potency observed in bacterial and fungal growth inhibition assays.

Molecular Formula C16H23N3O2
Molecular Weight 289.37 g/mol
Cat. No. B12131782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone
Molecular FormulaC16H23N3O2
Molecular Weight289.37 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)N3CCOCC3
InChIInChI=1S/C16H23N3O2/c20-16(19-10-12-21-13-11-19)18-8-6-17(7-9-18)14-15-4-2-1-3-5-15/h1-5H,6-14H2
InChIKeyKBXUXGAWLUBXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone: A Dual-Pharmacophore Piperazine-Morpholine Scaffold for Antimicrobial Evaluation


(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone is a synthetic small molecule that integrates a benzyl-substituted piperazine and a morpholine ring through a central urea-like carbonylation [1]. This dual-pharmacophore architecture is characteristic of a class of compounds investigated for antimicrobial activity, where substitution patterns on the benzyl ring critically influence the spectrum and potency observed in bacterial and fungal growth inhibition assays .

Scaffold Dual-pharmacophore piperazine-morpholine for antimicrobial SAR
Profiling Benzyl-substitution-driven activity spectrum exploration
Context Class-level structure-activity relationship evaluation

Why (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone Cannot Be Replaced by Simple Benzylpiperazine or Morpholine Amide Analogs in Antimicrobial SAR Studies


Generic substitution with simpler benzylpiperazines or morpholine carboxamides fails because the specific benzyl substitution on the piperazine ring dictates the compound's interaction with bacterial and fungal biological targets [1]. In-class antimicrobial studies on 4-substituted-benzylpiperazinyl methanone derivatives have demonstrated that even minor modifications to the substitution pattern on the benzyl group lead to divergent antibacterial and antifungal activity profiles, with structurally-optimized compounds showing markedly different potency against organisms like P. Vulgaris, S. Aureas, and C. Albicans compared to their unsubstituted or differently-substituted counterparts [2]. This substitution-dependent activity precludes assuming compound interchangeability without direct, corresponding performance data.

Benzyl-substitution pattern dictates target interaction; minor modifications may shift antimicrobial activity profiles.
Unsubstituted benzyl vs. halogen- or methyl-substituted analogs can lead to divergent antibacterial and antifungal responses.
Generic benzylpiperazine or morpholine amide analogs lack substitution-dependent activity data; interchangeability not supported.

Quantitative Differentiation of (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone: In-Class Antimicrobial and Structural Comparisons


Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives: Rank-Order Comparison of Substituent Effects

Within a series of 4-substituted-benzylpiperazin-1-yl methanone derivatives synthesized by Chidara and Rani, compounds bearing specific substitution patterns demonstrated differential antibacterial activity against S. Aureas, E. Coli, and B. Subtillus, and antifungal activity against C. Albicans and A. Niger [1]. Compounds IVb, IVd, and IVf exhibited qualitatively superior antibacterial activity compared to other series members, while IVb, IVc, and IVe showed the most potent antifungal activity [1]. This provides a class-level inference that the unsubstituted (4-benzyl-piperazin-1-yl)-morpholin-4-yl-methanone would be expected to have a distinct activity profile compared to halogen- or methyl-substituted analogs.

Substituent SAR ranking
Class-level
Unsubstituted benzyl expected lower activity vs. halogen-substituted analogs rated 'good antibacterial'
Supports antimicrobial screening context and class-level substituent impact profiling
Qualitative rank ordering; MIC data not reported
Antimicrobial Structure-Activity Relationship Piperazine Derivative

Structural Comparison: (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone vs. [4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone

The target compound features an unsubstituted benzyl group on the piperazine, whereas a close analog, [4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone, incorporates a 4-chlorophenyl substituent directly attached to the piperazine ring [1]. These two compounds share the morpholine-methanone core but differ in the nature (benzyl vs. phenyl) and substitution (H vs. Cl) of the lipophilic side chain. The meta-substituted phenyl analog, [4-(3,5-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone, further illustrates the impact of substituent variation on target engagement, with a reported Ki of 398 nM against the sigma-1 receptor [2].

Structural comparison
Head-to-head
Benzyl spacer vs. 4-chlorophenyl direct attachment; distinct H-bond profiles and LogP
Scaffold-specific procurement preserves intended H-bonding and lipophilicity window
Structural differentiation from chlorophenyl and dimethylphenyl analogs
Medicinal Chemistry SAR Piperazine

Building Block Comparison: (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone vs. (Morpholin-4-yl)(piperazin-1-yl)methanone Core

The unsubstituted core (Morpholin-4-yl)(piperazin-1-yl)methanone (CAS 98834-08-3) serves as a versatile precursor for generating diverse N-substituted libraries, including the target compound . A general enantioselective synthesis reported by O'Reilly et al. (2012) demonstrates that C2-functionalized, benzyl-protected morpholines and orthogonally N,N'-protected piperazines can be obtained from a common intermediate in high yields [1]. While yields for the specific title compound are not reported, the method illustrates that benzyl protection on the piperazine nitrogen can be introduced orthogonally, enabling selective deprotection or further elaboration in a divergent synthetic pathway [1].

Building block comparison
Reported
Orthogonal benzyl protection enables selective piperazine deprotection without affecting morpholine
Supports divergent library synthesis by orthogonal protecting group strategy
Based on general benzyl deprotection protocols; specific yields not reported
Synthetic Chemistry Building Block Protecting Group Strategy

Procurement-Specific Application Scenarios for (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone


Structure-Activity Relationship (SAR) Profiling of Benzylpiperazine Antimicrobials

When systematically probing the effect of benzyl substitution on antimicrobial potency, (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone serves as the critical unsubstituted parent scaffold. Head-to-head comparisons against halogen- or methyl-substituted derivatives, as illustrated by activity data in the Chidara & Rani study [1], enable precise determination of each substituent's contribution to antibacterial and antifungal activity. Procuring the unsubstituted compound is essential for establishing a baseline in this SAR matrix.

Orthogonally Protected Intermediate for Divergent Piperazine Library Synthesis

In multi-step medicinal chemistry campaigns, the benzyl group on the piperazine nitrogen of (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone functions as a removable protecting group orthogonal to the morpholine carbonyl [2]. This allows chemists to deprotect the piperazine with hydrogenolysis and subsequently introduce diverse pharmacophores at that position without altering the morpholine methanone moiety, a strategy not feasible with the unprotected (Morpholin-4-yl)(piperazin-1-yl)methanone core .

Sigma Receptor Ligand Optimization with Controlled Molecular Topology

The spatial arrangement of the benzyl-piperazine-morpholine scaffold presents a defined H-bond acceptor/donor topology that interacts with sigma receptor targets, as evidenced by the 398 nM Ki of the closely related [4-(3,5-dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone [3]. (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone provides the unsubstituted starting point for optimizing affinity and selectivity within this chemotype, where any deviation in the N-aryl/benzyl substitution significantly alters binding kinetics.

Application
Selection Property
Validation Focus
Benzylpiperazine antimicrobial SAR profiling
Unsubstituted parent scaffold baseline
Substituent-activity contribution mapping
Divergent piperazine library synthesis
Orthogonal benzyl protecting group
Selective piperazine deprotection validation
Sigma receptor ligand optimization
Unsubstituted benzyl-piperazine-morpholine topology
Binding kinetics and selectivity profiling
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